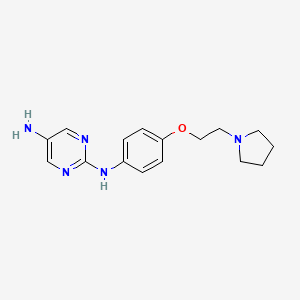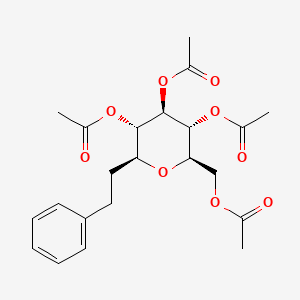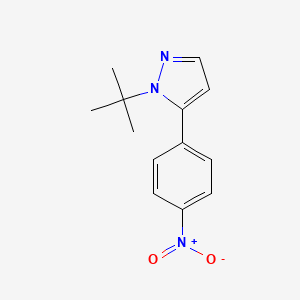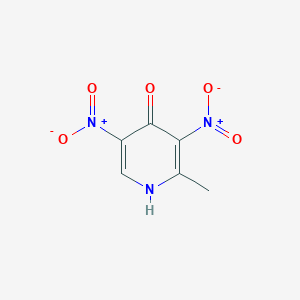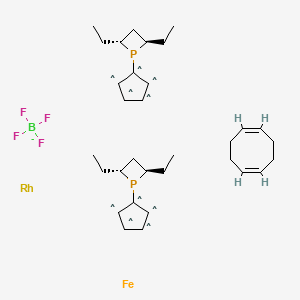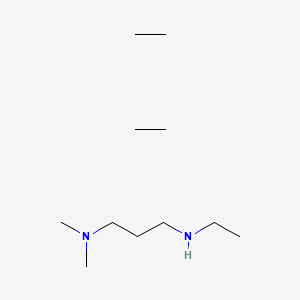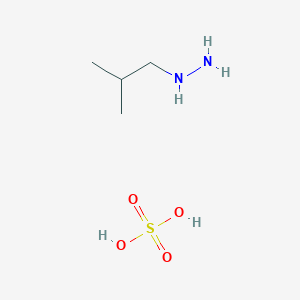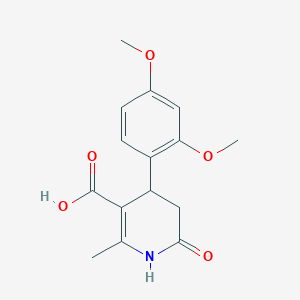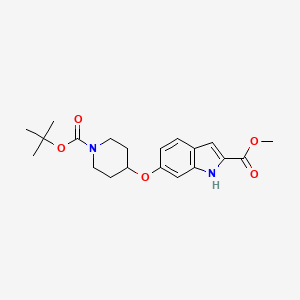
6-(1-叔丁氧羰基哌啶-4-基氧基)吲哚-2-羧酸甲酯
描述
“Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-1H-indole-2-carboxylate” is a chemical compound . It is also known as "Methyl 6-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate" . This compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
作用机制
The mechanism of action of MBPI is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MBPI has also been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
MBPI has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, MBPI has been shown to exhibit anti-inflammatory and antioxidant properties. MBPI has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using MBPI in scientific research is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a promising candidate for the development of anti-cancer drugs. However, the synthesis of MBPI is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of MBPI is not fully understood, which limits its potential applications in certain areas of research.
未来方向
There are several future directions for the research and development of MBPI. One area of interest is the development of MBPI derivatives with improved anti-tumor activity and selectivity. Additionally, the potential applications of MBPI in the treatment of neurodegenerative diseases warrant further investigation. Further studies are also needed to fully understand the mechanism of action of MBPI and its potential applications in other areas of research.
科学研究应用
PROTAC 开发
该化合物在开发蛋白降解靶向嵌合体 (PROTAC) 时用作刚性连接体。PROTAC 是一种新型药物,可选择性地靶向蛋白质降解。 该化合物的刚性连接体结构对于保持目标蛋白和 E3 连接酶之间正确的方向和距离至关重要,这对于目标蛋白的泛素化和随后的降解是必要的 .
药物测试
安全和危害
属性
IUPAC Name |
methyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(24)22-9-7-14(8-10-22)26-15-6-5-13-11-17(18(23)25-4)21-16(13)12-15/h5-6,11-12,14,21H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVXYAPHXKSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)C=C(N3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705260 | |
| Record name | Methyl 6-{[1-(tert-butoxycarbonyl)piperidin-4-yl]oxy}-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287389-12-2 | |
| Record name | Methyl 6-{[1-(tert-butoxycarbonyl)piperidin-4-yl]oxy}-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



